2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol is based on the coumarin ring system. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .Chemical Reactions Analysis
The chemical reactions involving 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol are part of the broader field of coumarin chemistry. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Scientific Research Applications
Synthesis and Chemical Properties
Chromene derivatives, including compounds structurally related to 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, are synthesized through several chemical reactions, demonstrating their versatility and potential for diverse applications. For example, 2-imidoylphenols serve as precursors for molecules with antifungal properties and are used in the synthesis of 4H-chromen-4-ylidenamines, showcasing their significance in organic chemistry and potential medicinal applications (Cimarelli, Palmieri, & Volpini, 2001). Additionally, various 2,2-dimethyl-2H-chromenes have been prepared through a catalyzed reaction, indicating the chemical versatility and synthetic interest in chromene derivatives for further exploration in catalysis and material science (Prado, Janin, & Bost, 2006).
Applications in Catalysis and Organic Synthesis
Chromene derivatives are utilized in catalysis and organic synthesis, highlighting their importance in facilitating chemical reactions. For instance, the synthesis of diversely functionalized 2H-chromenes through Pd-catalyzed cascade reactions demonstrates their role in creating complex organic molecules, which could be significant for pharmaceutical synthesis and material science (Song, Gao, Zhang, & Fan, 2018). The recyclization of carbonyl-substituted 4H-chromenes into ortho-hydroxybenzylpyrimidines via the action of amidines and guanidine shows a novel method for synthesizing compounds that could have biological activity or serve as intermediates in drug discovery (Popova, Sakhnenko, Arbuzova, Osyanin, Osipov, & Klimochkin, 2016).
Antimicrobial Activity and Potential Therapeutic Applications
Some chromene derivatives exhibit antimicrobial activity, suggesting their potential as therapeutic agents. A study on microwave-assisted synthesis of novel chromen-4-ones demonstrated their efficacy against certain bacterial and fungal strains, indicating the possibility of developing new antimicrobial drugs based on chromene structures (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).
Future Directions
properties
IUPAC Name |
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-4-6-10-15(13)19)20-16-11-7-5-9-14(16)17/h4-11,19H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUDDFJZAJGAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=CC=CC=C3O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
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